2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H11Cl3N2OS It is characterized by the presence of a thiazole ring, a benzamide group, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-dichlorobenzylamine in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-(2,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a new amide.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the thiazole ring and chlorine atoms may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
- 2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
- 2-chloro-N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)benzamide
Uniqueness
2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of multiple chlorine atoms, which may enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H11Cl3N2OS |
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Molecular Weight |
397.7 g/mol |
IUPAC Name |
2-chloro-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-11-6-5-10(15(20)8-11)7-12-9-21-17(24-12)22-16(23)13-3-1-2-4-14(13)19/h1-6,8-9H,7H2,(H,21,22,23) |
InChI Key |
KKGOCRRTJSXDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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